Cas no 2187430-05-1 (Batoclimab)

Batoclimab is a monoclonal antibody targeting the neonatal Fc receptor (FcRn), designed to reduce circulating levels of pathogenic immunoglobulin G (IgG) autoantibodies. By inhibiting FcRn-mediated IgG recycling, Batoclimab accelerates IgG degradation, offering a potential therapeutic approach for autoimmune disorders such as myasthenia gravis and chronic inflammatory demyelinating polyneuropathy (CIDP). Its high specificity for FcRn minimizes off-target effects, while its extended half-life allows for less frequent dosing compared to conventional therapies. Clinical studies suggest Batoclimab may provide rapid and sustained IgG reduction, making it a promising candidate for conditions driven by pathogenic autoantibodies. Further research is ongoing to evaluate its long-term efficacy and safety profile.
Batoclimab structure
Batoclimab structure
Product name:Batoclimab
CAS No:2187430-05-1
MF:
MW:
CID:5090553

Batoclimab Chemical and Physical Properties

Names and Identifiers

    • Batoclimab
    • RVT-1401
    • RVT 1401
    • IMVT-1401
    • IMVT 1401
    • HL 161BKN
    • HL 161
    • HBM 9161

Batoclimab Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-P99009-1mg
Batoclimab
2187430-05-1 99.89%
1mg
¥1900 2024-04-19
1PlusChem
1P029MYG-5mg
Batoclimab
2187430-05-1 96%
5mg
$1471.00 2023-12-18
MedChemExpress
HY-P99009-5mg
Batoclimab
2187430-05-1 99.89%
5mg
¥5000 2024-04-19
1PlusChem
1P029MYG-1mg
Batoclimab
2187430-05-1 96%
1mg
$610.00 2023-12-18
MedChemExpress
HY-P99009-10mg
Batoclimab
2187430-05-1 99.89%
10mg
¥8500 2024-04-19

Additional information on Batoclimab

Batoclimab: A Comprehensive Overview

Batoclimab, also known by its CAS number 2187430-05-1, is a cutting-edge compound that has garnered significant attention in the scientific and medical communities. This compound is at the forefront of research in various fields, including pharmacology, oncology, and biotechnology. Batoclimab's unique properties and potential applications have made it a subject of extensive studies, particularly in the context of its role in modulating cellular processes and its therapeutic implications.

Recent advancements in the understanding of Batoclimab's mechanism of action have shed light on its ability to influence key biological pathways. For instance, studies have demonstrated that Batoclimab exhibits a profound impact on angiogenesis, the process by which new blood vessels are formed. This property is particularly significant in the context of cancer treatment, as excessive angiogenesis is often associated with tumor growth and metastasis. By targeting this process, Batoclimab holds promise as a novel therapeutic agent in oncology.

The chemical structure of Batoclimab plays a pivotal role in its functionality. Researchers have identified that the compound's molecular architecture allows it to interact with specific receptors and signaling molecules, thereby modulating cellular responses. This interaction is crucial for its efficacy in various experimental models. For example, preclinical studies have shown that Batoclimab can inhibit the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), which is a hallmark of many cancers.

In addition to its anti-angiogenic properties, Batoclimab has also been investigated for its potential in other therapeutic areas. Recent studies have explored its role in immune modulation, where it has been shown to enhance the activity of immune cells such as T-cells and natural killer (NK) cells. This dual functionality makes Batoclimab a versatile candidate for multi-targeted therapies, which are increasingly sought after in the treatment of complex diseases like cancer.

The development of Batoclimab has been supported by robust preclinical data, paving the way for clinical trials. Early-phase studies have demonstrated favorable safety profiles and encouraging efficacy results, particularly in patients with refractory cancers. These findings have underscored the potential of Batoclimab as a next-generation therapeutic agent with a favorable safety-to-benefit ratio.

Moreover, the application of advanced technologies such as CRISPR-Cas9 and artificial intelligence (AI) has significantly accelerated the research on Batoclimab. These tools have enabled researchers to gain deeper insights into the compound's molecular interactions and optimize its delivery mechanisms. For instance, AI-driven predictive modeling has been instrumental in identifying optimal dosing regimens and predicting potential adverse effects.

Looking ahead, the future of Batoclimab appears promising as ongoing research continues to uncover new dimensions of its therapeutic potential. Collaborative efforts between academia and industry are expected to drive further innovation, ensuring that this compound remains at the forefront of medical advancements.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2187430-05-1)Batoclimab
A1019160
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):238.0/627.0/1066.0